N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide
Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is a synthetic small molecule featuring a tetrahydroquinolinone core substituted with an isobutyl group at position 1 and a phenylmethanesulfonamide moiety at position 4. Its structure is characterized by a bicyclic system (tetrahydroquinolin-2-one) linked to a sulfonamide group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15(2)13-22-19-10-9-18(12-17(19)8-11-20(22)23)21-26(24,25)14-16-6-4-3-5-7-16/h3-7,9-10,12,15,21H,8,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQVRHIOLVCYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with phenylmethanesulfonyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogs are compared in Table 1, highlighting substituents, molecular formulas, and weights.
Table 1: Structural and Molecular Comparisons
Key Observations :
- Alkyl Chain Impact : The target compound’s isobutyl group introduces greater steric bulk compared to A2O’s propyl group, which may alter binding pocket interactions in receptor complexes .
- Sulfonamide vs.
- Molecular Weight : The target compound’s higher molecular weight (372.48 vs. 370.45 for A2O) reflects its isobutyl substitution, which could marginally affect solubility.
Receptor Binding :
- A2O (propyl-substituted analog) co-crystallizes with the abscisic acid (ABA) receptor PYL2 and phosphatase HAB1, suggesting a role in plant hormone signaling . The target compound’s isobutyl group may modulate binding affinity due to increased hydrophobicity.
Antimicrobial Potential:
- Sulfonamide groups are known to enhance antimicrobial activity by targeting enzyme active sites (e.g., dihydropteroate synthase) .
Yield Optimization :
- Steric hindrance from the isobutyl group in the target compound may reduce reaction efficiency compared to propyl-substituted analogs.
Biological Activity
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is a complex organic compound belonging to the class of sulfonamides. Its unique structural features, including a tetrahydroquinoline moiety and a sulfonamide group, suggest potential biological activities that are being actively researched. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound can be characterized by its molecular formula and a molecular weight of approximately 364.5 g/mol. The structure includes:
- A tetrahydroquinoline core
- A sulfonamide group
- An isobutyl substituent
These features contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds in the sulfonamide class exhibit various biological activities, including:
- Antibacterial Properties : Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis.
- Antitumor Effects : Some studies suggest that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.
The biological activity of this compound may involve:
- Inhibition of NF-κB Signaling : This pathway is crucial in regulating immune responses and cell survival. Compounds that inhibit NF-κB can promote apoptosis in cancer cells.
- DNA Interaction : Similar compounds have shown the ability to interact with DNA, potentially leading to cytotoxic effects against tumor cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Pharmacological Applications
The potential applications of this compound include:
- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells.
- Antimicrobial Treatments : Leveraging its antibacterial properties for infections resistant to conventional treatments.
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide?
The synthesis involves a multi-step process:
- Step 1 : Formation of the tetrahydroquinoline core via catalytic hydrogenation or cyclization of aniline derivatives under anhydrous conditions.
- Step 2 : Introduction of the isobutyl group at the N1 position using alkylation reagents (e.g., isobutyl bromide) with a base (e.g., K₂CO₃).
- Step 3 : Sulfonamide coupling via reaction with phenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane. Critical factors include maintaining anhydrous conditions, precise temperature control (~0–5°C for sulfonylation), and purification via column chromatography or recrystallization .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
Structural characterization relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring saturation.
- Mass Spectrometry (HRMS) : To verify the molecular ion peak (expected m/z: 358.45).
- X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation, including the planar tetrahydroquinoline ring and sulfonamide geometry.
- FT-IR : Confirms carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) functional groups .
Q. What preliminary biological activities have been reported, and what assays are used for screening?
Initial studies highlight antimicrobial (Gram-positive bacteria IC₅₀: ~5–10 µM) and anticancer (e.g., HeLa cell line IC₅₀: ~15 µM) activities. Key assays include:
- Broth Microdilution for antimicrobial testing.
- MTT/Proliferation Assays for cytotoxicity.
- Enzyme Inhibition Assays : Targeting dihydropteroate synthase (DHPS) or apoptosis-related caspases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent Variation : Replace the isobutyl group with ethyl, benzyl, or sulfonyl groups (see ) to modulate lipophilicity and target affinity.
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance enzyme inhibition.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with DHPS or Bcl-2 family proteins. Validate with isothermal titration calorimetry (ITC) for binding constants .
Q. How can contradictions in reported mechanisms of action (e.g., apoptosis vs. enzyme inhibition) be resolved?
- Multi-target Profiling : Use RNA sequencing or proteomics to identify differentially expressed genes/proteins post-treatment.
- Knockout Models : CRISPR-Cas9 knockout of suspected targets (e.g., caspase-3, DHPS) in cell lines to assess functional relevance.
- Tracer Studies : Radiolabel the compound (³H or ¹⁴C) to track cellular localization and target engagement .
Q. What methodologies are recommended to improve pharmacokinetic properties like solubility and bioavailability?
- Salt Formation : React with HCl or sodium to enhance aqueous solubility.
- Prodrug Design : Mask the sulfonamide group with ester-linked moieties for improved membrane permeability.
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance circulation time.
- In Vivo PK Studies : Monitor plasma half-life (t½) and tissue distribution via LC-MS/MS in rodent models .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Dose-Response Validation : Use orthogonal assays (e.g., ATP-based viability vs. colony formation).
- Batch Consistency : Verify compound purity (>95% via HPLC) and stability (e.g., NMR after storage) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
